Product packaging for 9-Methoxy-N(2)-methylellipticinium(Cat. No.:CAS No. 70173-20-5)

9-Methoxy-N(2)-methylellipticinium

Cat. No.: B1210407
CAS No.: 70173-20-5
M. Wt: 291.4 g/mol
InChI Key: RDBUEZAMXPXNRH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-N(2)-methylellipticinium acetate (MMEA) is a quaternized ellipticine derivative investigated for its potent and selective antitumor properties. This compound is of significant research value due to its demonstrated cytotoxicity against specific human cancer cell lines, particularly those derived from brain tumors (e.g., gliomas) . Its cytotoxicity is notably influenced by cellular uptake, which is mediated in part by a specific transport process prevalent in glial-derived cells, suggesting a mechanism for its selective action . Studies on its mechanism indicate that its biological activity involves enzymatic activation. Research has shown that the neurotoxicity of MMEA in model systems is dose-dependent and can be inhibited by compounds like piperonyl butoxide and metyrapone, pointing to a crucial role for brain cytochrome P-450 enzymes in its activation and toxicity . Furthermore, the sensitivity to MMEA is enhanced in tissues pre-treated with phenobarbital, an inducer of cytochrome P-450, further underscoring the enzyme's role . Like other ellipticines, its proposed mechanisms of action may include intercalation into DNA and inhibition of topoisomerase II activity, common to this class of compounds which can disrupt DNA integrity and function in target cells . As a research tool, this compound is essential for studying novel oncological pathways and the metabolism of anticancer agents in the brain. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N2O+ B1210407 9-Methoxy-N(2)-methylellipticinium CAS No. 70173-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19/h5-10H,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUEZAMXPXNRH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93841-50-0 (Iodide), 98510-80-6 (Acetate)
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10220454
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70173-20-5
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Modifications of 9 Methoxy N 2 Methylellipticinium

General Synthetic Strategies for Ellipticine (B1684216) and its Derivatives

The synthesis of the ellipticine core, a pyrido[4,3-b]carbazole system, has been a subject of extensive research since its isolation. nih.gov A variety of synthetic routes have been established, which can be broadly categorized by the final ring-forming step. Common strategies involve the construction of the B, C, or D ring of the tetracyclic system in the final stages.

One of the versatile and efficient methods for constructing the 6H-pyrido[4,3-b]carbazole ring system was developed by Gribble and his collaborators. This approach has been widely used for the synthesis of ellipticine, 9-methoxyellipticine (B76651), and other analogs. nih.gov Another common strategy involves the Diels-Alder reaction to form the C-ring of the ellipticine skeleton. acs.org More recent approaches have focused on developing more efficient and regioselective methods, such as transition metal-catalyzed cross-coupling reactions. acs.org For instance, a nickel-catalyzed C(aryl)-O bond activation/cross-coupling reaction of carbazoles with a Grignard reagent has been reported for the synthesis of ellipticine. nih.gov

Specific Synthetic Pathways for 9-Methoxy-N(2)-methylellipticinium

The synthesis of this compound typically proceeds in a two-step sequence starting from 9-methoxyellipticine.

First, 9-methoxyellipticine is synthesized. While multiple synthetic routes exist for 9-methoxyellipticine itself, a common starting point is the appropriate methoxy-substituted indole (B1671886) derivative. nih.govnih.gov The general strategies mentioned in the previous section are often adapted for this purpose.

The second and final step is the N-methylation of the pyridinic nitrogen (N-2) . This quaternization reaction introduces a permanent positive charge on the ellipticine core, significantly altering its properties. The methylation is typically achieved by treating 9-methoxyellipticine with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction leads to the formation of the corresponding N-methylpyridinium iodide salt, which is this compound iodide. acs.org The iodide salt can then be converted to other salts, such as the acetate (B1210297), by using ion-exchange resins. acs.org

Design and Synthesis of Analogs and Homologs of this compound

The design and synthesis of analogs of this compound are driven by the need to explore the structure-activity relationship (SAR) and to improve the pharmacological profile of the parent compound. Modifications are typically introduced at various positions of the ellipticine scaffold. nih.gov

Strategies for Introducing Substituents (e.g., at C-1, N-2, C-9, C-11 positions)

Substitutions at key positions on the ellipticine ring system can have a profound impact on the compound's biological activity.

C-1 Position: The introduction of substituents at the C-1 position has been explored to enhance the therapeutic potential of ellipticine derivatives. For instance, a series of 1-(alkylamino)-9-methoxyellipticine derivatives have been synthesized. ontosight.ai The synthesis of these compounds involves the introduction of an aminoalkyl side chain at the C-1 position of the 9-methoxyellipticine core. ontosight.ai

N-2 Position: As previously discussed, the quaternization of the N-2 nitrogen is a key modification. This is typically achieved through alkylation, most commonly methylation, to yield the corresponding N-methylellipticinium salt. acs.org This modification not only introduces a positive charge but also enhances the water solubility of the compound. acs.org

C-9 Position: The methoxy (B1213986) group at the C-9 position is a defining feature of this compound. Analogs with different substituents at this position have been synthesized to probe the importance of this group. For example, O-alkylation of 9-hydroxyellipticine has been used to introduce various alkoxy groups. acs.org Total synthesis starting from appropriately substituted precursors is another viable strategy. acs.org

C-11 Position: The C-11 position is another site for modification. Gribble et al. published a versatile route that provides access to 11-substituted ellipticines. nih.gov More recent work has focused on the synthesis of novel 11-substituted ellipticines to expand the SAR profile. nih.gov These syntheses often involve the functionalization of a pre-existing ellipticine core or the use of starting materials that already contain the desired C-11 substituent.

Derivatives with Modified Solubility Characteristics

A significant challenge with many ellipticine derivatives is their low water solubility at physiological pH, which can limit their therapeutic application. acs.org A primary strategy to overcome this is the introduction of a permanent positive charge through quaternization of the N-2 nitrogen, leading to the formation of ellipticinium salts. acs.orgnih.gov This modification generally improves water solubility. acs.org

The synthesis of these more soluble derivatives involves the N-alkylation of the parent ellipticine compound. For example, the reaction of an ellipticine derivative with an alkyl halide results in the corresponding N-alkylellipticinium halide salt. acs.org The counter-ion can be exchanged to further modify the salt's properties. For instance, iodide salts can be converted to acetate salts. acs.org

Another approach to enhance solubility is the introduction of sulfonic acid groups. For example, the chlorosulfonation of 9-bromoellipticine (B98582) followed by saponification with sodium hydroxide (B78521) yields a water-soluble sodium salt. nih.gov

Below is a table summarizing some ellipticine derivatives with modifications aimed at improving solubility:

Compound NameModificationResulting Property
N(2)-Methylellipticinium Methylation of N-2Increased water solubility due to the permanent positive charge. acs.org
9-Hydroxy-N(2)-methylellipticinium acetate (Celiptium) Hydroxyl group at C-9 and N-methylationImproved water solubility. nih.gov
Sodium 9-bromoellipticine-7-sulfonate Sulfonate group at C-7Water-soluble sodium salt. nih.gov
5-Aza-ellipticine quaternary salts Quaternization of the endocyclic nitrogen at position 5Improved water solubility. acs.org

Molecular and Cellular Mechanisms of Action of 9 Methoxy N 2 Methylellipticinium

Interactions with Nucleic Acids and Associated Enzymes

The anticancer activity of 9-Methoxy-N(2)-methylellipticinium, a derivative of the plant alkaloid ellipticine (B1684216), is attributed to its multifaceted interactions with nucleic acids and key nuclear enzymes. Its planar tetracyclic structure is fundamental to these interactions, allowing it to disrupt essential cellular processes like DNA replication and transcription. nih.gov The primary mechanisms include the physical insertion into DNA (intercalation) and the enzymatic inhibition of DNA topoisomerase II and RNA polymerase I. nih.gov

DNA Intercalation Mechanism

This compound, like other ellipticine derivatives, functions as a DNA intercalating agent. researchgate.net This process involves the insertion of its planar aromatic ring system between the base pairs of the DNA double helix. nih.govnih.gov This physical insertion causes a distortion in the DNA structure, leading to an unwinding of the helix. nih.gov The intercalation disrupts the normal functioning of DNA, interfering with processes that require DNA strand separation, such as replication and transcription. The stability of the drug-DNA complex is a critical factor in its cytotoxic effect. While detailed molecular dynamics simulations have been performed on related compounds like 9-hydroxyellipticine, they suggest that despite the presence of polar groups, interactions between the drug's methyl groups and thymine (B56734) bases at the intercalation site are important for determining its orientation. nih.gov

Inhibition of DNA Topoisomerase II Activity

A well-established mechanism of action for this compound is the inhibition of DNA topoisomerase II. nih.gov This essential nuclear enzyme is responsible for managing the topological state of DNA by catalyzing the transient breakage and rejoining of both DNA strands. nih.govnih.gov By inhibiting this enzyme, ellipticine derivatives interfere with DNA replication and chromosome segregation, ultimately leading to cell death. nih.gov

Instead of merely preventing the enzyme from functioning, this compound acts as a topoisomerase II "poison." It stabilizes a key intermediate in the enzyme's catalytic cycle known as the "cleavable complex." nih.govnih.gov In this state, the DNA is cleaved, and the topoisomerase II enzyme is covalently bound to the 5' ends of the broken DNA strands. The drug prevents the subsequent re-ligation of these strands, leading to an accumulation of permanent, double-strand DNA breaks, which are highly cytotoxic and trigger apoptotic pathways. nih.gov

The stimulation of DNA breakage is a direct consequence of the formation of a stable ternary complex, consisting of the topoisomerase II enzyme, the DNA substrate, and the drug molecule. nih.gov this compound intercalates into the DNA at the site of cleavage and interacts with both the nucleic acid and adjacent amino acid residues of the enzyme. researchgate.net This drug-induced stabilization of the cleavable complex is the critical event that converts the essential topoisomerase II enzyme into a cellular toxin, generating lethal DNA lesions. nih.gov

Modulation of Cellular Signaling Pathways by this compound

This compound and its derivatives have been identified as potent modulators of critical cellular signaling pathways that are often dysregulated in cancer. A primary target of these compounds is the protein kinase B (AKT) signaling cascade, a central hub in cellular processes such as cell growth, proliferation, survival, and metabolism.

Inhibition of the AKT Pathway by this compound Acetate (B1210297) (API-59-OME)

This compound acetate, also known as API-59-OME, and its analogs have demonstrated significant inhibitory effects on the AKT pathway. This inhibition is a key mechanism underlying its anti-cancer properties. A closely related compound, 9-chloro-2-methylellipticinium acetate (CMEP), has been shown to be a potent and selective inhibitor of AKT activation. nih.gov This inhibition is particularly effective in cancer cells that exhibit high levels of AKT activation, often due to mutations in tumor suppressor genes like PTEN. nih.gov

Direct Kinase Inhibition

While the precise mode of direct kinase inhibition by this compound acetate is not definitively elucidated in the available literature as either purely ATP-competitive or allosteric, its actions point towards a direct interaction with the AKT kinase. Allosteric inhibitors, such as MK-2206, are known to bind to a region of AKT that is distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. nih.govplos.org This type of inhibition is dependent on the presence of both the pleckstrin homology (PH) and kinase domains of AKT. plos.org Given that related elliptinium (B1197481) compounds demonstrate high selectivity for AKT, it is plausible that they engage in a specific binding interaction with the kinase, although further crystallographic or detailed biochemical studies would be needed to confirm the exact binding site and mechanism.

Prevention of AKT Phosphorylation (e.g., at Ser473)

A critical step in the activation of AKT is its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The available evidence strongly indicates that elliptinium derivatives prevent the phosphorylation of AKT, thereby blocking its activation. Specifically, treatment with the related compound CMEP has been shown to inhibit the phosphorylation of AKT at Ser473 in prostate cancer cells. nih.gov This inhibition of phosphorylation is a hallmark of AKT inhibitors and is a direct consequence of their interaction with the kinase, which prevents the upstream kinases from accessing and phosphorylating their target sites on AKT. mdpi.comnih.gov The inhibition of Ser473 phosphorylation is particularly significant as this site is a key indicator of full AKT activation and is often associated with poor prognosis and therapeutic resistance in various cancers. mdpi.com

Potential Involvement of Upstream Kinases (e.g., PDK2)

The activation of AKT is dependent on upstream kinases, primarily phosphoinositide-dependent kinase 1 (PDK1), which phosphorylates Thr308, and the mammalian target of rapamycin (B549165) complex 2 (mTORC2), which is largely responsible for phosphorylating Ser473 (sometimes referred to as the "PDK2" activity). Studies on the related compound CMEP in PC-3 prostate cancer cells have shown that it inhibits AKT activation without affecting the activity of PI3K or PDK1. nih.gov This suggests that the inhibitory action of this class of compounds is specific to AKT and does not broadly target upstream components of the pathway. This specificity is a desirable characteristic for a targeted therapeutic agent, as it may reduce off-target effects.

Interplay with PI3K/AKT/mTOR Pathway Components

The PI3K/AKT/mTOR pathway is a tightly regulated network, and inhibition of a central node like AKT has significant downstream consequences. The effects of elliptinium derivatives extend beyond the direct inhibition of AKT to modulate the activity of other key components within this pathway.

Research has demonstrated that treatment with CMEP leads to the inhibition of phospho-p70S6K and the stimulation of TSC2 in tumor tissue. nih.gov p70S6 kinase (p70S6K) is a downstream effector of mTORC1, and its phosphorylation is a marker of mTORC1 activity. Tuberous sclerosis complex 2 (TSC2) is a tumor suppressor that, in its active state, inhibits mTORC1. Therefore, the inhibition of p70S6K phosphorylation and the stimulation of TSC2 by CMEP indicate a downstream suppression of mTORC1 signaling. This dual effect on both AKT and the mTOR pathway highlights the comprehensive impact of this class of compounds on cancer cell signaling.

Pathway ComponentEffect of 9-chloro-2-methylellipticinium acetate (CMEP)
Phospho-AKT (Ser473) Inhibition
Phospho-p70S6K Inhibition
TSC2 Stimulation

Influence on Cell Cycle Progression (e.g., G1 phase arrest)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle in the event of damage, preventing the propagation of errors. Ellipticine and its derivatives influence this process by inducing cell cycle arrest.

Treatment with DNA-damaging agents can lead to the arrest of the cell cycle at specific phases, notably the G1/S or G2/M transitions. frontiersin.orgnih.gov A G1 phase arrest provides an opportunity for the cell to repair DNA damage before entering the S phase (DNA synthesis). frontiersin.org This arrest is often mediated by the p53-p21 axis, where p21 inhibits the cyclin-dependent kinases (CDKs) responsible for the G1 to S phase transition. wikipedia.orgnih.govscispace.com Similarly, a G2 arrest prevents cells with damaged DNA from entering mitosis (M phase). nih.govscispace.com Studies have shown that various compounds can induce arrest at either G1/S or G2/M phases, depending on the cell type and the specific agent. frontiersin.orgmdpi.com

c-Kit Kinase Inhibition by Ellipticine Derivatives

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that control cell growth, differentiation, and survival. The c-Kit kinase is a type III RTK that plays a key role in the survival and maturation of various cell types, including mast cells and hematopoietic stem cells. haematologica.org Gain-of-function mutations in the c-Kit gene are associated with several human malignancies, including gastrointestinal stromal tumors (GIST) and some leukemias, making it an attractive target for cancer therapy. semanticscholar.org

Ellipticine derivatives have been investigated as inhibitors of c-Kit. Molecular modeling studies suggest that these derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of c-Kit. nih.gov This inhibition blocks the downstream signaling pathways that are aberrantly activated in cancers with c-Kit mutations, thereby impeding tumor cell proliferation and survival. The development of potent c-Kit inhibitors is an active area of research in oncology. haematologica.orgnih.gov

Table 1: Key Proteins in the Molecular Mechanisms of Ellipticine Derivatives

Protein/Complex Function Role in Ellipticine's Mechanism of Action
p53 Tumor suppressor; transcription factor that regulates cell cycle arrest and apoptosis. wikipedia.orgmedlineplus.gov Activated by DNA damage caused by ellipticine, leading to cell cycle arrest or apoptosis. nih.gov
p21 (CDKN1A) Cyclin-dependent kinase (CDK) inhibitor. wikipedia.orgnih.gov Transcriptionally activated by p53; inhibits CDKs to cause G1 cell cycle arrest. wikipedia.orgscispace.com
Cytochrome c Component of the electron transport chain; released from mitochondria to trigger apoptosis. nih.govresearchgate.net Released into the cytosol following mitochondrial permeabilization, activating the apoptosome. researchgate.net
Caspase-9 Initiator caspase in the mitochondrial apoptotic pathway. nih.gov Activated by the apoptosome; proceeds to activate executioner caspases. researchgate.net

| c-Kit | Receptor tyrosine kinase involved in cell growth and survival signaling. haematologica.org | Inhibited by ellipticine derivatives, blocking oncogenic signaling pathways. nih.gov |

Enzymatic Biotransformation and Metabolic Interactions

The pharmacological effects of ellipticine are significantly influenced by its metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system.

Cytochrome P450 (CYP)-Mediated DNA Adduct Formation by Ellipticine

Ellipticine is considered a prodrug, meaning it requires enzymatic activation to exert some of its key anticancer effects. nih.govmdpi.com This activation is carried out by Cytochrome P450 (CYP) enzymes, a superfamily of proteins primarily found in the liver that are responsible for metabolizing a wide range of substances. nih.gov

CYP enzymes oxidize ellipticine to form several metabolites. aacrjournals.orgaacrjournals.org Some of these metabolites, such as 9-hydroxyellipticine and 7-hydroxyellipticine (B1218345), are considered detoxification products. mdpi.com However, other metabolites are highly reactive and responsible for the formation of covalent DNA adducts—a process where the metabolite chemically binds to DNA. nih.gov

Studies using human recombinant CYP enzymes and liver microsomes have identified the specific enzymes and metabolites involved. CYP3A4 is primarily responsible for generating 13-hydroxyellipticine and ellipticine N2-oxide, the two metabolites that lead to the formation of the major ellipticine-DNA adducts. aacrjournals.orgaacrjournals.org Enzymes of the CYP1A subfamily (CYP1A1/2) are also involved, particularly in the formation of detoxification products, but can contribute to activation as well, a process that appears to be modulated by cytochrome b5. nih.govmdpi.com The formation of these DNA adducts damages the structural integrity of DNA and is a key component of ellipticine's genotoxic and pharmacological effects. nih.gov

Table 2: Role of Human CYP Enzymes in Ellipticine Metabolism

CYP Enzyme Primary Metabolites Formed Consequence of Metabolism
CYP3A4 13-hydroxyellipticine, Ellipticine N2-oxide aacrjournals.orgaacrjournals.org Activation : Metabolites form covalent DNA adducts. aacrjournals.orgaacrjournals.org
CYP1A1/1A2 9-hydroxyellipticine, 7-hydroxyellipticine mdpi.comaacrjournals.org Detoxification : Primarily forms less reactive metabolites. mdpi.com

| CYP1B1 | 7-hydroxyellipticine, 9-hydroxyellipticine mdpi.com | Detoxification : Contributes to forming detoxification products. mdpi.com |

Inhibition of CYP Enzyme Activities by Ellipticine

In addition to being a substrate for CYP enzymes, ellipticine can also act as an inhibitor of their activity. scispace.com Research has shown that ellipticine's inhibitory potential is non-specific, affecting multiple CYP enzymes. scispace.comresearchgate.net

Table 3: Inhibition of Rat Hepatic CYP Enzyme Activities by Ellipticine

CYP Enzyme Family Potency of Inhibition by Ellipticine
CYP3A Most Potent scispace.comresearchgate.net
CYP1A1/2 Potent scispace.comresearchgate.net
CYP2B Potent scispace.comresearchgate.net
CYP2D Lower scispace.comresearchgate.net
CYP2C Lower scispace.comresearchgate.net

| CYP2E1 | Lower scispace.comresearchgate.net |

Peroxidase-Mediated Oxidation and Metabolite Formation of this compound

The biotransformation of this compound and related ellipticine compounds is a complex process involving various enzymatic systems. Among these, peroxidases play a significant role in the metabolic activation and detoxification of these agents. This section details the peroxidase-mediated oxidation of this compound and the formation of key metabolites, including the ellipticine dimer and N2-oxide, based on studies of the parent compound, ellipticine.

Research has demonstrated that a variety of peroxidases, including horseradish peroxidase (HRP), lactoperoxidase, and myeloperoxidase, are capable of oxidizing ellipticine. This enzymatic action leads to the formation of several metabolic products. The primary metabolite identified in these reactions is an ellipticine dimer, with ellipticine N2-oxide being a minor product.

The structure of the major metabolite, the ellipticine dimer, has been characterized as two ellipticine units linked between the N(6) position of the pyrrole (B145914) ring on one molecule and the C9 position on the other.

While direct studies on the peroxidase-mediated formation of an ellipticine dimer and N2-oxide from this compound are not extensively detailed in the reviewed literature, the metabolic pathways of the parent compound, ellipticine, provide a strong model for its potential biotransformation.

However, specific research into the peroxidase-catalyzed oxidation of this compound acetate has revealed a distinct metabolic pathway. A study utilizing a horseradish peroxidase-hydrogen peroxide system demonstrated that this compound undergoes an oxidative demethoxylation. This reaction does not produce a hydroxylated intermediate but instead leads directly to the formation of a quinone-imine derivative nih.gov. This process involves the consumption of one molecule of hydrogen peroxide and results in the creation of one molecule of methanol (B129727) for each molecule of the parent compound that is metabolized nih.gov.

The formation of this electrophilic quinone-imine is significant as such reactive species are often implicated in the therapeutic and toxicological effects of xenobiotics. The affinity of this compound for peroxidase is notable, with a Michaelis constant (Km) of approximately 10 µM, although the rate of transformation to the quinone-imine is slower compared to its 9-hydroxylated counterparts nih.gov.

The table below summarizes the key findings from studies on the peroxidase-mediated oxidation of ellipticine and its derivatives.

CompoundEnzyme SystemMajor MetabolitesMinor MetabolitesKey Findings
EllipticinePeroxidases (e.g., HRP)Ellipticine DimerEllipticine N2-OxideOxidation leads to the formation of a dimer and an N2-oxide.
This compoundHorseradish Peroxidase - H2O2Quinone-imine derivativeNot specifiedUndergoes oxidative demethoxylation to form a reactive quinone-imine.

Preclinical Research on Biological Activities of 9 Methoxy N 2 Methylellipticinium in Model Systems

In Vitro Cytotoxicity and Selectivity Studies

The compound 9-Methoxy-N(2)-methylellipticinium acetate (B1210297) (MMEA) has demonstrated preferential cytotoxicity towards human brain tumor cell lines in in vitro screenings conducted by the U.S. National Cancer Institute. nih.gov Studies have shown that the average intracellular accumulation of radioactively labeled MMEA is nearly four times greater in sensitive brain tumor cell lines compared to human tumor cell lines derived from other organs such as the lung, kidney, ovary, and colon. nih.gov This selective cytotoxicity highlights its potential as a targeted agent for brain neoplasms. nih.gov

To further illustrate this differential effect, the following table presents data on the cytotoxic activity of MMEA against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Acetate (MMEA) in Human Cancer Cell Lines

Cell Line Type Relative Cytotoxicity
Brain Tumor High
Lung Cancer Low
Kidney Cancer Low
Ovarian Cancer Low

| Colon Cancer | Low |

This table is based on findings that MMEA is preferentially cytotoxic to human brain tumor cell lines compared to other cancer cell lines. nih.gov The terms "High" and "Low" are used to represent the relative cytotoxic effect.

The mechanism behind the selective cytotoxicity of this compound acetate (MMEA) appears to be closely linked to its intracellular accumulation. nih.gov Research indicates that the uptake of MMEA into sensitive brain tumor cells is an energy-dependent process. nih.gov This active transport system is largely independent of sodium and pH levels. nih.gov The peak of cellular accumulation of radioactively labeled MMEA is typically observed after 10 to 15 hours of exposure to the compound. nih.gov This prolonged accumulation period suggests a gradual and sustained uptake process within the cancer cells. nih.gov

A strong positive correlation has been established between the extent of intracellular accumulation of this compound acetate (MMEA) and its cytotoxic effect in human brain tumor cell lines, with a correlation coefficient (r²) of 0.963. nih.gov A similar strong correlation (r² = 0.967) was also observed in a selection of non-brain tumor cell lines. nih.gov However, to achieve a comparable level of cytotoxicity in these non-brain tumor cells, significantly higher concentrations of MMEA—approximately 18-fold greater—were required. nih.gov This finding further underscores the selective nature of MMEA's action, which is driven by its differential accumulation in various cell types. nih.gov

The cytotoxic activity of ellipticine (B1684216) derivatives is a subject of ongoing research, with studies exploring how structural modifications impact their anticancer effects. While direct comparative data for a broad range of this compound analogs against a standardized panel of cell lines is specific, the general principle of structure-activity relationships is well-established in related compounds. For instance, in the broader family of methoxy-substituted compounds, the position and number of methoxy (B1213986) groups can significantly influence cytotoxic potency against various cancer cell lines. mdpi.com The lipophilic character and the potential for hydrophobic interactions, which can be modulated by these substitutions, play a crucial role in the transport of the active compounds to their target proteins. mdpi.com

The table below conceptualizes how the cytotoxic activity of analogs might be compared, drawing on the principles of structure-activity relationship studies of similar compound classes.

Table 2: Illustrative Comparative Cytotoxic Activity of Ellipticine Analogs

Compound Structural Modification Relative Cytotoxicity (Conceptual)
This compound Parent Compound Baseline
Analog A Altered substitution on the pyridocarbazole core Varies

| Analog B | Modification of the quaternary nitrogen substituent | Varies |

This table is illustrative and based on the general principles of medicinal chemistry and structure-activity relationships observed in related anticancer compounds. mdpi.comresearchgate.net "Varies" indicates that the cytotoxicity would be dependent on the specific chemical modification.

In Vitro Neurotoxicity Studies using Brain Slice Models

To assess the potential toxicity of this compound acetate (MMEA) on normal brain cells, in vitro studies have been conducted using sagittal slices of rat brain. nih.gov These studies have shown that incubation of brain slices with MMEA leads to a dose-dependent leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov However, other subcellular enzyme markers, including those for the plasma membrane (Na+-K+ATPase), mitochondria (cytochrome c oxidase, isocitrate dehydrogenase, NADH-dehydrogenase), and lysosomes (N-acetylglucosaminidase, acid phosphatase), as well as glycolytic enzymes (glyceraldehyde-3-phosphate dehydrogenase, enolase), were not affected even at high concentrations of MMEA. nih.gov

A notable morphological change observed in some cancer cells treated with compounds that induce non-apoptotic cell death is extensive cytoplasmic vacuolization. nih.gov This process, termed methuosis, involves the accumulation of large vacuoles derived from macropinosomes and endosomes, which ultimately leads to a loss of membrane integrity and cell death without the typical features of apoptosis. nih.gov While not directly reported for MMEA in the provided context, it represents a key mechanism of cell death for other indole-based compounds and is a relevant marker for neuronal damage assessment. nih.gov

Neuronal Uptake and Localization of this compound in Brain Slices

Studies utilizing rat brain slices have provided insights into the neuronal uptake mechanisms of this compound acetate (MMEA). Evidence suggests that the compound enters neurons through specific neurotransmitter transport systems. The neurotoxicity induced by MMEA in these ex vivo models was effectively abolished by the pre-incubation of the brain slices with inhibitors of dopamine (B1211576) and serotonin (B10506) reuptake. Current time information in West Northamptonshire, GB. This finding strongly indicates that MMEA is a substrate for these transporters and that its accumulation within these specific neuronal populations is a prerequisite for its toxic effects.

Further research into the uptake of radiolabeled MMEA in human glioblastoma cell lines revealed that its accumulation is an energy-dependent process. nih.gov While these studies were conducted in tumor cell lines rather than non-malignant neuronal cells, they support the concept of a carrier-mediated transport system being involved in the intracellular accumulation of the compound. The peak cellular accumulation of [14C]MMEA-derived radioactivity was observed after 10-15 hours of exposure. nih.gov

Role of Brain Cytochrome P-450 in In Vitro Neurotoxicity

The neurotoxicity of this compound acetate (MMEA) in in vitro models of normal brain tissue is not solely dependent on its uptake into neurons but also on its subsequent metabolic activation by brain-resident enzymes. The cytochrome P-450 (CYP) enzyme system, present in the brain, plays a critical role in mediating the toxic effects of this compound. Current time information in West Northamptonshire, GB.nih.gov

In studies using sagittal slices of rat brain, the toxicity of MMEA, measured by the leakage of lactate dehydrogenase (LDH), was found to be dose-dependent. Current time information in West Northamptonshire, GB. Crucially, this toxicity could be prevented by the co-incubation of the brain slices with inhibitors of cytochrome P-450, such as piperonyl butoxide and metyrapone. Current time information in West Northamptonshire, GB. This demonstrates that the metabolic conversion of MMEA by CYP enzymes is a necessary step in the cascade leading to cellular damage.

Conversely, enhancing the activity of the cytochrome P-450 system in the brain tissue was shown to increase the sensitivity to MMEA. Brain slices prepared from rats pre-treated with phenobarbital, a known inducer of CYP enzymes, exhibited significant LDH leakage at much lower concentrations of MMEA. Current time information in West Northamptonshire, GB.

The table below summarizes the key findings on the role of cytochrome P-450 in the in vitro neurotoxicity of MMEA in rat brain slices.

Experimental ConditionEffect on MMEA-induced Neurotoxicity (LDH leakage)Implication for the Role of Cytochrome P-450
Control (MMEA alone) Dose-dependent increase in LDH leakageMMEA is neurotoxic in this model system.
Pre-incubation with Piperonyl Butoxide (CYP inhibitor) Prevention of MMEA-induced LDH leakageCYP-mediated metabolism is required for neurotoxicity.
Pre-incubation with Metyrapone (CYP inhibitor) Prevention of MMEA-induced LDH leakageConfirms the requirement of CYP activity for neurotoxicity.
Brain slices from Phenobarbital-treated rats (CYP induction) Enhanced sensitivity to MMEA (toxicity at lower concentrations)Increased CYP activity leads to greater metabolic activation and toxicity.

Genotoxic Effects in Model Organisms and Cellular Assays

While specific studies on the genotoxicity of this compound are limited, extensive research on its parent compound, ellipticine, and its derivatives has established this class of compounds as potent mutagens. The genotoxic effects of ellipticine derivatives are primarily attributed to their ability to cause DNA damage through several mechanisms. These include intercalation into the DNA helix, inhibition of the enzyme topoisomerase II, and the formation of covalent DNA adducts. Current time information in West Northamptonshire, GB.

The formation of these DNA adducts is often a result of metabolic activation by cytochrome P-450 and peroxidase enzymes. Current time information in West Northamptonshire, GB. This metabolic step converts the ellipticine molecule into a reactive species that can then bind covalently to DNA. Therefore, the genotoxic potential of ellipticine and its derivatives can be dependent on the metabolic capacity of the target cells or tissues. Current time information in West Northamptonshire, GB.

In various cancer cell lines, the cytotoxicity of ellipticine has been correlated with the formation of ellipticine-derived DNA adducts. Current time information in West Northamptonshire, GB. For instance, a link has been established between the levels of these adducts and the toxicity of ellipticine in neuroblastoma and other cancer cell lines. Current time information in West Northamptonshire, GB.

It is important to note that while the genotoxic mechanisms described above are well-established for the ellipticine class of compounds, further research is needed to specifically characterize the genotoxic profile of this compound.

Advanced Research Perspectives and Methodologies in 9 Methoxy N 2 Methylellipticinium Studies

Methodological Approaches in Biological Activity Assessment

The evaluation of how 9-Methoxy-N(2)-methylellipticinium affects cellular processes relies on a variety of specialized laboratory techniques. These methods allow researchers to observe and quantify the compound's impact on fundamental biological pathways, such as gene expression and cellular uptake.

In vitro transcription assays are instrumental in determining whether a compound interferes with the process of transcription, where a segment of DNA is copied into RNA. The S1 nuclease protection assay is a highly sensitive method used to detect and quantify specific RNA molecules within a complex mixture of cellular RNA. nih.govthermofisher.com

The assay works through the hybridization of a labeled single-stranded DNA or RNA probe to its complementary target RNA sequence. Following this, S1 nuclease, an enzyme that specifically degrades single-stranded nucleic acids, is introduced. pharmoptima.com The hybridized probe-target duplex is resistant to this enzymatic digestion and remains intact. The protected fragments are then separated by gel electrophoresis and visualized, often through autoradiography if a radiolabeled probe was used. The intensity of the protected band provides a quantitative measure of the target RNA's abundance.

While direct studies employing S1 nuclease protection assays specifically on this compound are not prominently detailed in available literature, this technique is highly relevant for investigating its known mechanism as a DNA intercalator and topoisomerase II inhibitor. Such interactions can impede the progression of RNA polymerase along the DNA template, thereby altering transcription levels of specific genes. Researchers could use this assay to:

Quantify changes in the expression of genes involved in cell cycle regulation and apoptosis following treatment with the compound.

Map the precise start sites of transcription to see if the compound causes shifts or blockages in transcription initiation.

Discriminate between different mRNA isoforms that may be differentially affected by the compound's activity.

Understanding the cellular uptake, distribution, and localization of a drug is fundamental to elucidating its mechanism of action. Histochemical and autoradiographic techniques are powerful tools for visualizing these processes at the cellular and subcellular levels. pageplace.de

Autoradiography, in particular, allows for the tracking of a radiolabeled compound within cells or tissues. In a key study, the uptake and cytotoxicity of this compound acetate (B1210297) (MMEA) were investigated using a carbon-14 (B1195169) ([¹⁴C]) labeled version of the compound. nih.gov This research demonstrated that the intracellular accumulation of [¹⁴C]MMEA was significantly higher in sensitive human brain tumor cell lines compared to other non-brain tumor cell lines. nih.gov The peak cellular accumulation of the radiolabeled compound correlated directly with its cytotoxic effects. nih.gov

This study revealed that the uptake of MMEA by glioblastoma cells is an energy-dependent process. nih.gov By using a radiolabeled analog, the researchers could quantify the amount of drug entering the cells over time and under different conditions, providing crucial insights into its selective toxicity.

Interactive Data Table: Cellular Accumulation of [¹⁴C]MMEA in Tumor Cell Lines

Cell Line TypeRelative [¹⁴C]MMEA AccumulationCorrelation with Cytotoxicity (r²)
Brain Tumor Cell Lines~4-fold higher than non-brain tumors0.963
Non-Brain Tumor Cell LinesLower0.967 (at 18-fold higher concentration)

This table illustrates the differential uptake of this compound acetate in brain versus non-brain tumor cell lines, as determined by tracking its radiolabeled form.

Exploration of Novel Biological Targets and Pathways

While the primary mechanisms of action for ellipticine (B1684216) derivatives are recognized as DNA intercalation and the inhibition of topoisomerase II, ongoing research seeks to identify novel biological targets and pathways. The exploration of these alternative targets is crucial for understanding the full spectrum of their biological effects and for developing derivatives with improved selectivity and efficacy.

For the broader class of ellipticine derivatives, several pathways have been identified as relevant to their anticancer activity:

The p53 Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some ellipticine derivatives have been shown to interact with and modulate the function of both wild-type and mutant p53, potentially restoring its tumor-suppressing functions.

Kinase Inhibition: Ellipticines can also act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

Alternative Lengthening of Telomeres (ALT) Pathway: Some cancer cells use the ALT pathway to maintain telomere length and achieve immortality. Certain ellipticine derivatives have been shown to suppress this pathway, suggesting a potential therapeutic strategy for ALT-positive cancers.

For this compound specifically, its noted preferential cytotoxicity against central nervous system (CNS) tumor cell lines suggests that it may interact with unique targets or transport mechanisms prevalent in these types of cancer. nih.govnih.gov Future research will likely focus on identifying these specific CNS-related targets to better exploit this selectivity.

Future Directions in the Research and Development of Ellipticine Derivatives

The future of research into this compound and related compounds is focused on overcoming existing limitations and enhancing their therapeutic profiles. Key areas of future development include:

Improving CNS Selectivity: Building on the observed specificity of N-methylellipticinium compounds for CNS tumors, future synthetic efforts will likely focus on creating analogs with even greater brain tumor selectivity and the ability to cross the blood-brain barrier more effectively. nih.gov

Overcoming Solubility Issues: A major hurdle for the clinical application of many ellipticine derivatives is their poor water solubility. The development of novel drug delivery systems, such as nanoparticle formulations or prodrug strategies, is a critical area of research to improve their bioavailability and clinical utility.

Targeting Specific Cancer Subtypes: As our understanding of cancer genomics grows, there is an opportunity to design ellipticine derivatives that are highly effective against tumors with specific genetic vulnerabilities, such as mutations in DNA repair pathways or reliance on the ALT mechanism.

Combination Therapies: Investigating the synergistic effects of ellipticine derivatives with other established anticancer agents could lead to more effective treatment regimens that can overcome drug resistance and reduce toxicity.

Continued interdisciplinary research, combining medicinal chemistry, molecular biology, and pharmacology, will be essential to fully realize the therapeutic potential of this compound and the next generation of ellipticine-based drugs.

Q & A

Q. What are the recommended analytical techniques for characterizing 9-Methoxy-N(2)-methylellipticinium, and how should they be applied?

To ensure structural integrity and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methoxy and methyl substituents on the ellipticine core. Compare spectral data with synthetic intermediates (e.g., demethylated analogs) to validate substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities, especially residual brominated byproducts from synthesis .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight ([M+H]⁺ ion) and detect degradation products during stability studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on its GHS classification (acute toxicity Category 4, skin/eye irritant):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles are mandatory .

  • Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of particulates.

  • Emergency Procedures :

    Exposure RouteImmediate Action
    Skin ContactRinse with water for 15 minutes; remove contaminated clothing .
    Eye ContactFlush with saline solution for 10 minutes; seek medical evaluation .
    IngestionDo NOT induce vomiting; administer activated charcoal if advised by poison control .

Q. How can researchers optimize the synthesis of this compound to minimize demethylation byproducts?

Key steps include:

  • Acid Selection : Avoid hydrobromic acid (HBr) during methoxy group introduction, as it promotes demethylation. Use milder acids (e.g., acetic acid) under controlled temperatures (40–60°C) .
  • Reaction Monitoring : Track intermediates via thin-layer chromatography (TLC) to identify demethylated analogs early. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced neurotoxicity, and how can experimental models validate these pathways?

  • Proposed Mechanism : The compound may act as a CYP2B1 substrate in the brain, generating neurotoxic metabolites. Phenobarbital-induced CYP2B1 overexpression in rat models exacerbates neurotoxicity, suggesting enzyme-mediated bioactivation .
  • Experimental Design :
    • In Vivo Models : Administer this compound (5–20 mg/kg, i.p.) to Sprague-Dawley rats pre-treated with phenobarbital (80 mg/kg, 3 days). Monitor motor deficits (rotarod test) and histopathological changes in the striatum .
    • In Vitro Validation : Use human neuroblastoma (SH-SY5Y) cells to quantify reactive oxygen species (ROS) and mitochondrial membrane potential (JC-1 assay) post-exposure .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values across cancer cell lines)?

  • Data Triangulation :
    • Cell Line Profiling : Test the compound in panels of cell lines (e.g., NCI-60) with documented CYP expression levels to correlate cytotoxicity with metabolic activation capacity.
    • Pharmacokinetic Adjustments : Account for efflux pump activity (e.g., P-glycoprotein) using inhibitors like verapamil to isolate intrinsic potency .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in culture media, incubation time) .

Q. What in vivo models are suitable for studying the compound’s antitumor efficacy, and what endpoints should be prioritized?

  • Xenograft Models : Implant CYP2B1-expressing tumors (e.g., glioblastoma U87-MG) in nude mice. Administer this compound (10 mg/kg, i.v., twice weekly) for 4 weeks.

  • Endpoints :

    MetricMeasurement Method
    Tumor VolumeCaliper measurements; log-fold change vs. control
    MetastasisBioluminescence imaging (if luciferase-tagged)
    ToxicitySerum ALT/AST levels, body weight trends

Q. How can structural modifications reduce this compound’s toxicity without compromising antitumor activity?

  • Rational Design :
    • Replace the N(2)-methyl group with a hydroxyl moiety to reduce lipophilicity and CYP affinity.
    • Introduce electron-withdrawing groups (e.g., fluorine) at position 7 to stabilize the molecule against metabolic oxidation .
  • Screening Pipeline :
    • Synthesize analogs via Pd-catalyzed cross-coupling .
    • Test in parallel for cytotoxicity (MTT assay) and CYP2B1 inhibition (fluorometric microsomal assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.